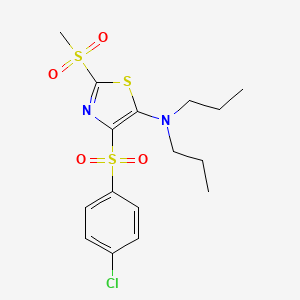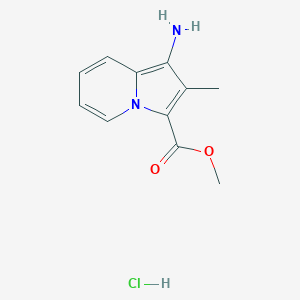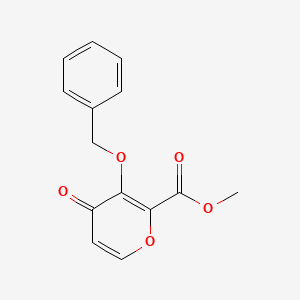
4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to interact with a range of biological targets, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and tumor necrosis factor alpha (TNF-α).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine are diverse and complex. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential treatment for a range of inflammatory conditions. It has also been shown to have effects on the cardiovascular system, including vasodilation and the inhibition of platelet aggregation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine in lab experiments is its diverse range of effects on biological systems. This compound has been shown to have effects on multiple targets, making it a potentially useful tool for investigating complex biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine. Some possible areas of investigation include:
1. Further investigation of the compound's mechanism of action, including its interactions with specific enzymes and receptors in the body.
2. Investigation of the compound's potential as an anti-inflammatory agent, including its effects on specific inflammatory pathways and conditions.
3. Investigation of the compound's effects on the nervous system, including its potential as a treatment for neurological disorders.
4. Investigation of the compound's potential as a treatment for cancer, including its effects on cancer cell growth and survival.
5. Investigation of the compound's pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in the body.
In conclusion, 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine is a promising compound for scientific research with a range of potential applications. Further investigation is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases and conditions.
Synthesis Methods
The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine involves a series of chemical reactions. The starting materials for the synthesis are 4-chlorobenzenesulfonyl chloride, methylsulfonyl chloride, N,N-dipropylthiourea, and potassium carbonate. These compounds are reacted together in the presence of a solvent and a catalyst to produce the final product.
Scientific Research Applications
The potential applications of 4-((4-chlorophenyl)sulfonyl)-2-(methylsulfonyl)-N,N-dipropylthiazol-5-amine in scientific research are numerous. This compound has been studied for its effects on various biological systems, including the cardiovascular system, the nervous system, and the immune system. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer.
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-N,N-dipropyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4S3/c1-4-10-19(11-5-2)15-14(18-16(24-15)25(3,20)21)26(22,23)13-8-6-12(17)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQCAEIQJCUJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(N=C(S1)S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594916.png)


![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2594921.png)

![3-(trifluoromethyl)-N-[4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2594926.png)
![5-Methyl-7-[4-(thian-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2594927.png)
![2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2594930.png)

![[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid](/img/structure/B2594933.png)



![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2594939.png)